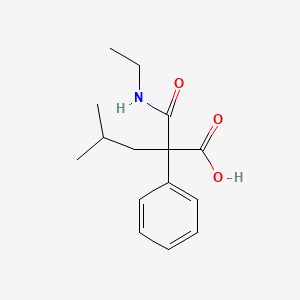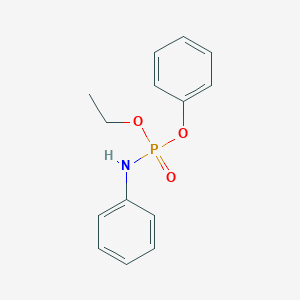
1-(4-Bromophenyl)-2-(diethylamino)ethanone hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromophenyl)-2-diethylamino-ethanone is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a diethylamino ethanone group
准备方法
The synthesis of 1-(4-bromophenyl)-2-diethylamino-ethanone typically involves the reaction of 4-bromobenzaldehyde with diethylamine in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve more scalable processes, including continuous flow synthesis, to ensure higher yields and purity.
化学反应分析
1-(4-Bromophenyl)-2-diethylamino-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the bromine atom can be replaced by other substituents using reagents like sodium iodide in acetone.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(4-Bromophenyl)-2-diethylamino-ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(4-bromophenyl)-2-diethylamino-ethanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.
相似化合物的比较
1-(4-Bromophenyl)-2-diethylamino-ethanone can be compared with other similar compounds such as:
4-Bromophenylacetic acid: Similar in structure but with different functional groups, leading to varied chemical properties and applications.
4-Bromophenyl-ethylamine: Shares the bromophenyl group but differs in the attached amine group, resulting in distinct biological activities.
属性
CAS 编号 |
7402-09-7 |
|---|---|
分子式 |
C12H17Br2NO |
分子量 |
351.08 g/mol |
IUPAC 名称 |
1-(4-bromophenyl)-2-(diethylamino)ethanone;hydrobromide |
InChI |
InChI=1S/C12H16BrNO.BrH/c1-3-14(4-2)9-12(15)10-5-7-11(13)8-6-10;/h5-8H,3-4,9H2,1-2H3;1H |
InChI 键 |
XHNMRTLYWVCOOG-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC(=O)C1=CC=C(C=C1)Br.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{3-[(Dibenzylamino)methyl]-4-hydroxyphenyl}-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14004521.png)
![(1S,5S,6S,7R,8S)-6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14004526.png)
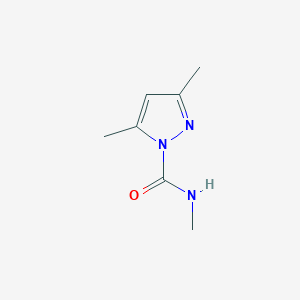



![Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]-](/img/structure/B14004550.png)
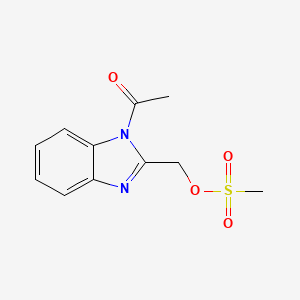
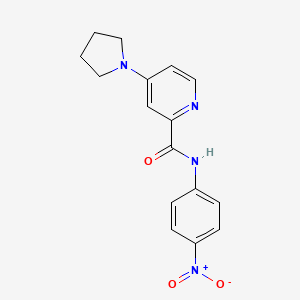
![(7R,8AR)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B14004555.png)
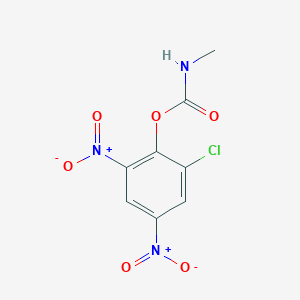
![Acetamide, N-[6-(benzylthio)-9H-purin-9-yl]-](/img/structure/B14004571.png)
